molecular formula C10H13N5O2 B11050699 ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate

ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B11050699
M. Wt: 235.24 g/mol
InChI Key: HXMGVAFJZNQHIU-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the triazole ring. The final step includes esterification to introduce the ethyl acetate group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE
  • METHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE

Uniqueness

ETHYL 2-[4-(1-METHYL-1H-PYRAZOL-4-YL)-1H-1,2,3-TRIAZOL-1-YL]ACETATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetate

InChI

InChI=1S/C10H13N5O2/c1-3-17-10(16)7-15-6-9(12-13-15)8-4-11-14(2)5-8/h4-6H,3,7H2,1-2H3

InChI Key

HXMGVAFJZNQHIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CN(N=C2)C

Origin of Product

United States

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